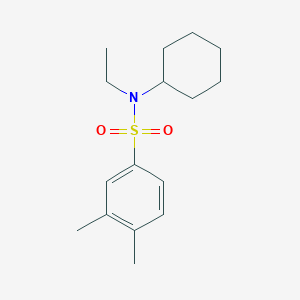
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide, also known as CPDS, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用機序
The mechanism of action of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to bind to the ATP-binding site of kinases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is its specificity for certain enzymes and receptors, which allows researchers to study these targets in isolation. However, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide may also have off-target effects that can complicate data interpretation. Additionally, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is relatively expensive and may not be readily available in all research settings.
将来の方向性
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of kinases, which could have therapeutic applications in cancer and other diseases. Other potential directions include the study of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in combination with other drugs or in different disease models, as well as the development of new synthetic methods for producing N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide and related compounds.
合成法
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide can be synthesized using a variety of methods, including reactions between 5-chloro-2-aminopyridine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials or variations in reaction conditions, but all result in the production of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in relatively high yields.
科学的研究の応用
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and receptor binding. It has been found to be particularly useful in the study of kinases, which are enzymes that play a key role in many cellular processes.
特性
製品名 |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H13ClN2O2S |
分子量 |
296.77 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-3-5-12(7-10(9)2)19(17,18)16-13-6-4-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
InChIキー |
VUDNVQNMMRGCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
溶解性 |
3.4 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226325.png)
![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)







![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)
